molecular formula C13H10N2 B3144671 4-Amino-[1,1'-biphenyl]-3-carbonitrile CAS No. 55675-86-0

4-Amino-[1,1'-biphenyl]-3-carbonitrile

Cat. No. B3144671
Key on ui cas rn: 55675-86-0
M. Wt: 194.23 g/mol
InChI Key: KLVYCVRFSVGOAT-UHFFFAOYSA-N
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Patent
US06903086B2

Procedure details

A mixture of 2-amino-5-bromo-benzonitrile (4.0 g, 0.0203 mole) in 55 mL of dioxane was treated with sodium carbonate (7.1 g) in 55 mL of water, phenyl boronic acid (2.72 g, 0.0223 mole), and tetrakistriphenylphosphine palladium (0) (0.235 g). the mixture was heated to 100° C. with stirring under an atmosphere of argon for 3 h., cooled to room temperature, poured into ethyl acetate, washed with 1M HCl, then brine, dried, evaporated and purified by chromatography to give 2.91 g of 4-amino-biphenyl-3-carbonitrile as a yellow solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
2.72 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakistriphenylphosphine palladium (0)
Quantity
0.235 g
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:7](Br)=[CH:6][C:3]=1[C:4]#[N:5].C(=O)([O-])[O-].[Na+].[Na+].[C:17]1(B(O)O)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.C(OCC)(=O)C>O1CCOCC1.O>[NH2:1][C:2]1[CH:9]=[CH:8][C:7]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[CH:6][C:3]=1[C:4]#[N:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
NC1=C(C#N)C=C(C=C1)Br
Name
Quantity
55 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
7.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
2.72 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
tetrakistriphenylphosphine palladium (0)
Quantity
0.235 g
Type
reactant
Smiles
Name
Quantity
55 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring under an atmosphere of argon for 3 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
WASH
Type
WASH
Details
washed with 1M HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)C1=CC=CC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.91 g
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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